molecular formula C18H17FO4 B5830957 (2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid

(2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B5830957
M. Wt: 316.3 g/mol
InChI Key: PLZCHVMCKUMLRU-VQHVLOKHSA-N
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Description

(2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes ethoxy, fluorobenzyl, and phenyl groups

Properties

IUPAC Name

(E)-3-[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-2-22-17-11-13(7-9-18(20)21)6-8-16(17)23-12-14-4-3-5-15(19)10-14/h3-11H,2,12H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCHVMCKUMLRU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a phenol derivative.

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of (2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkene moiety to an alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

(2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{3-methoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoic acid: Similar structure but with the fluorine atom on a different position of the benzyl group.

Uniqueness

(2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

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